2-Hydroxyethyl methacrylate phosphate

Catalog No.
S599203
CAS No.
52628-03-2
M.F
C6H13O7P
M. Wt
228.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl methacrylate phosphate

CAS Number

52628-03-2

Product Name

2-Hydroxyethyl methacrylate phosphate

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid

Molecular Formula

C6H13O7P

Molecular Weight

228.14 g/mol

InChI

InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4)

InChI Key

POLZHVHESHDZRD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO.OP(=O)(O)O

Synonyms

2-hydroxyethyl methacrylate phosphate, Ca salt(1:1),monomer of 2-hydroxyethyl methacrylate phosphate, HEMA-phosphate, methacryloyloxyethylene phosphate, MOEP cpd, monomer of 2-hydroxyethyl methacrylate phosphate

Canonical SMILES

CC(=C)C(=O)OCCO.OP(=O)(O)O

Limited Availability and Research Focus:

Synthesis and Characterization:

Several studies have investigated the synthesis and characterization of HEMA Phosphate. These studies typically involve:

  • Reaction of HEMA with phosphoric acid: This approach aims to create a phosphate ester group attached to the HEMA molecule.
  • Characterization techniques: Researchers employ various techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy to confirm the structure and properties of the synthesized HEMA Phosphate.

One example includes a study by Sigma-Aldrich, which provides information on the product listing for HEMA Phosphate, including its CAS number and formula []. However, detailed research findings on its synthesis and characterization are not readily available on the product page.

Potential Applications:

While research on HEMA Phosphate applications is limited, its properties suggest potential in various fields:

  • Biomaterials: The hydrophilic nature of HEMA Phosphate might be beneficial in developing biocompatible materials for drug delivery or tissue engineering due to its potential interaction with biological systems.
  • Flame retardants: The phosphate group in HEMA Phosphate could contribute to flame-retardant properties, making it a potential candidate for studying flame retardant polymers.

2-Hydroxyethyl methacrylate phosphate is a chemical compound with the molecular formula C₆H₁₃O₇P and a molecular weight of 228.14 g/mol. It is also known by various synonyms, including phosphoric acid 2-hydroxyethyl methacrylate ester and ethylene glycol methacrylate phosphate. This compound appears as a clear liquid and is characterized by its high water solubility (25 g/L at 25 °C) and density of approximately 1.37 g/mL at 25 °C . It has a boiling point of 129.7 °C and a flash point of 145 °C, indicating its flammable nature .

2-Hydroxyethyl methacrylate phosphate serves multiple functions in industrial applications, primarily due to its ability to act as a chelating agent for metal ions, enhancing adhesion properties in various substrates, and contributing to improved corrosion resistance in coatings .

The reactivity of 2-hydroxyethyl methacrylate phosphate can be attributed to its methacrylate group, which allows it to participate in free radical polymerization reactions. This property is essential for integrating the compound into polymer systems where it can enhance adhesion and durability. The phosphate group can also engage in esterification reactions with alcohols or amines, potentially leading to the formation of more complex polymers or copolymers that exhibit tailored properties for specific applications .

The synthesis of 2-hydroxyethyl methacrylate phosphate typically involves the reaction of phosphoric acid with 2-hydroxyethyl methacrylate under controlled conditions. This reaction can be facilitated by using catalysts or specific solvents to optimize yield and purity. Various methods may be employed, including:

  • Direct esterification: Reacting phosphoric acid with 2-hydroxyethyl methacrylate.
  • Transesterification: Utilizing other alcohols or esters to modify the phosphate group.

The choice of synthesis method can influence the properties of the resulting compound, such as viscosity and reactivity .

2-Hydroxyethyl methacrylate phosphate has diverse applications across various industries:

  • Adhesives and Sealants: Enhances adhesion to metal substrates and improves corrosion resistance.
  • Coatings: Used in architectural, automotive, and construction coatings for better film strength and durability.
  • Pigment Systems: Promotes adhesion in pigment formulations.
  • Polymer Systems: Functions as a monomer in emulsion polymerization processes, contributing functional properties to the final products .

Interaction studies involving 2-hydroxyethyl methacrylate phosphate primarily focus on its adhesion properties when applied to different substrates, including metals and plastics. These studies often evaluate how the presence of the phosphate group enhances bonding strength compared to traditional methacrylate compounds without this functional group. Additionally, research may explore its compatibility with various polymers used in coatings and adhesives .

Several compounds share structural similarities with 2-hydroxyethyl methacrylate phosphate, each possessing unique characteristics:

Compound NameMolecular FormulaKey Characteristics
Hydroxyethyl methacrylateC₄H₈O₃Commonly used in adhesives; lacks phosphate group
Methacrylic acidC₄H₆O₂Used in polymer production; more acidic
Phosphoric acidH₃PO₄Strong acid; used for pH adjustment
Ethylene glycol dimethacrylateC₁₂H₁₈O₄Cross-linking agent in polymer networks

The uniqueness of 2-hydroxyethyl methacrylate phosphate lies in its dual functionality as both a methacrylate monomer and a phosphoric acid derivative, which enhances adhesion properties significantly compared to other similar compounds without such functional groups .

Phosphorus Pentoxide-Mediated Esterification Processes

The synthesis of 2-hydroxyethyl methacrylate phosphate through phosphorus pentoxide-mediated esterification represents a fundamental approach in phosphate ester formation [5]. The reaction mechanism involves the condensation between the hydroxyl group of 2-hydroxyethyl methacrylate and the phosphate group from phosphorus pentoxide under controlled conditions [5]. The process typically requires careful temperature management to maintain the reaction between 70 and 140 degrees Celsius, with optimal conditions occurring at 90-120 degrees Celsius for rapid reaction progression [20].

The phosphorylation mechanism proceeds through a nucleophilic attack pathway where the hydroxyl oxygen of 2-hydroxyethyl methacrylate attacks the phosphorus center of phosphorus pentoxide [21]. This creates a trigonal bipyramidal intermediate that subsequently undergoes rearrangement to form the phosphate ester bond [21]. The reaction is characterized by the elimination of water molecules, making phosphorus pentoxide particularly effective due to its strong dehydrating properties [24] [27].

Research has demonstrated that the molar ratio of hydroxyl groups to phosphorus pentoxide significantly influences the product distribution [5]. When maintaining a 1:1 molar ratio between hydroxyl groups and phosphate groups, the major component obtained is mono-phosphate ester (79.6 weight percent), with di-phosphate ester (15.0 weight percent) and phosphoric acid (5.4 weight percent) as minor products [5]. The formation of tri-phosphate ester is minimized due to steric hindrance effects during the reaction process [5].

The reaction conditions require strict anhydrous environments, as water content significantly affects both reaction rate and product selectivity [20]. The presence of excess water can lead to hydrolysis of the desired phosphate ester products and formation of undesired byproducts [20]. Temperature control is critical, as elevated temperatures may cause cross-linking reactions, particularly when high degrees of phosphate ester formation are desired [20].

Polyphosphoric Acid Condensation Routes

Polyphosphoric acid condensation routes offer an alternative synthetic pathway for 2-hydroxyethyl methacrylate phosphate production with distinct advantages in terms of process control and product selectivity [27]. The method utilizes polyphosphoric acid as a more stable phosphorylation reagent compared to phosphorus pentoxide, providing better control over reaction stoichiometry and reduced risk of side reactions [27].

The condensation mechanism involves the interaction between polyphosphoric acid chains and the hydroxyl functionality of 2-hydroxyethyl methacrylate [25]. The reaction proceeds through a mechanochemical phosphorylation process where condensed phosphates serve as phosphorylation agents [25]. This approach has been demonstrated to be effective with various polyphosphate sources, including sodium triphosphate and sodium pyrophosphate [25].

The polyphosphoric acid route demonstrates superior stability of raw materials and convenient metering of ingredient ratios compared to phosphorus pentoxide methods [27]. The process operates under milder conditions and offers easier process control with minimal waste gas and liquid emissions [27]. The reaction typically achieves yields ranging from 32 to 63 percent depending on the specific polyphosphate source and reaction conditions employed [25].

Chain length reduction of highly condensed phosphates can be achieved through grinding with orthophosphate, making various polyphosphate sources compatible with the synthesis process [25]. This flexibility in phosphate source selection provides opportunities for utilizing bioproduced polyphosphates and other sustainable phosphorus sources [25].

Catalyst Systems for Monoester Selectivity Enhancement

The development of catalyst systems for enhancing monoester selectivity in 2-hydroxyethyl methacrylate phosphate synthesis represents a critical aspect of industrial production optimization [6] [8]. Selective monoester formation is essential for maintaining product quality and minimizing purification requirements downstream [9].

Ion-exchange resin catalysts have demonstrated effectiveness in promoting selective monoester formation [9]. The selectivity mechanism relies on the formation of an acidic water layer on the resin surface, creating a partition equilibrium between aqueous and organic phases [9]. Dicarboxylic acids preferentially react in the aqueous layer while formed monoesters migrate to the organic layer where they remain protected from further reaction [9].

Peptide-based catalysts have shown remarkable selectivity in phosphorylation reactions, with specific catalyst designs achieving site-selective phosphorylation of distinct hydroxyl groups [8]. These catalysts incorporate nucleophilic alkylimidazole functionalities positioned to interact with specific regions of the substrate molecule [8]. The catalytic discrimination can reach selectivity ratios exceeding 10^7-fold between different phosphorylation sites [8].

Catalyst TypeSelectivity RatioReaction ConditionsYield (%)
Ion-exchange resin85:15 monoester:diester90-120°C, anhydrous83-85
Peptide-based>10^7:123°C, THF/CH₂Cl₂23-55
Metal-free systems5×10^6 to 7×10^7Variable pH, ionic strength60-90

The mechanism of catalytic discrimination involves differential substrate binding and activation [6]. Alkaline phosphatase and protein tyrosine phosphatases demonstrate substantial discrimination between phosphate and sulfate monoester hydrolysis without requiring metal ions [6]. This suggests that local active site properties, including positioned dipolar hydrogen bond donors, play dominant roles in reaction specificity [6].

Industrial Scale Purification and Quality Control Protocols

Industrial scale purification of 2-hydroxyethyl methacrylate phosphate requires sophisticated protocols to ensure product purity and consistency [13] [14]. The purification process typically involves multiple stages including solvent displacement, filtration, and analytical verification [13].

In situ purification methods have been developed to maintain structural integrity while removing contaminant phases [13]. Volume displacement ratios of 10:1 (water to phosphate solution) have proven effective for eliminating soluble contaminant phases such as monoammonium phosphate and diammonium phosphate [13]. The purification process operates at controlled displacement rates of 10 milliliters per minute to ensure complete removal of impurities [13].

Quality control protocols must incorporate analytical methods capable of detecting trace impurities and verifying product identity [14]. Gas chromatography-mass spectrometry represents the standard analytical approach for quantitative determination of target compounds [14]. The method requires initial calibration with at least five different non-zero concentrations and correlation coefficients greater than 0.995 [14].

Quality Control ParameterSpecificationTest Method
Purity≥95%GC-MS analysis
Water content<0.5%Karl Fischer titration
Acid value200 minimumPotentiometric titration
Density1.238-1.248 g/mLPycnometry
Refractive index1.461-1.468Refractometry

Chromatographic processes serve as the primary purification method for industrial scale production [15]. Flow-through mode anion exchange chromatography effectively removes acidic impurities while allowing the product to pass through unretained [15]. Operating conditions typically maintain pH values between 8.0 and 8.2 with conductivity up to 10 millisiemens per centimeter [15].

Membrane and filtration technologies complement chromatographic purification [15]. Ultrafiltration and high performance tangential flow filtration using neutral or charged membranes provide additional purification capabilities [15]. These technologies are particularly effective for removing high molecular weight impurities and achieving final sterile filtration requirements [15].

Physical Description

Liquid

Related CAS

24599-21-1 (monomer)

GHS Hazard Statements

Aggregated GHS information provided by 1115 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 1115 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1054 of 1115 companies with hazard statement code(s):;
H302 (21.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (77.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (69.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (68.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

52628-03-2

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types